molecular formula C8H5Cl2FO B1585930 2-Chloro-6-fluoro-3-methylbenzoyl chloride CAS No. 261762-82-7

2-Chloro-6-fluoro-3-methylbenzoyl chloride

Cat. No.: B1585930
CAS No.: 261762-82-7
M. Wt: 207.03 g/mol
InChI Key: XJFKTIHKOKWAEF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “2-Chloro-6-fluoro-3-methylbenzoyl chloride” can be found on the Echemi website . It is recommended to handle this chemical with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoro-3-methylbenzoyl chloride can be synthesized through the chlorination of 2-chloro-6-fluoro-3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative reacts with thionyl chloride to form the corresponding benzoyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Benzoic Acid Derivatives: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methylbenzoic acid
  • 2-Chloro-6-fluoro-3-methylbenzyl alcohol
  • 2-Chloro-6-fluoro-3-methylbenzamide

Uniqueness

2-Chloro-6-fluoro-3-methylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(11)6(7(4)9)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFKTIHKOKWAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378627
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-81-6, 261762-82-7
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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